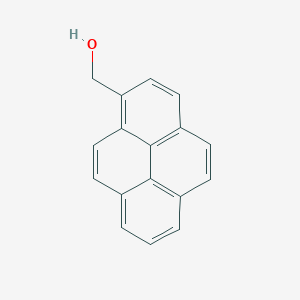

1-Pyrenemethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyren-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDMLQSGYUCLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179219 | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24463-15-8 | |

| Record name | 1-Pyrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24463-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXYMETHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Applications of 1-Pyrenemethanol (CAS: 24463-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrenemethanol, a fluorescent aromatic alcohol, has emerged as a versatile building block in various scientific and technological fields. Its unique photophysical properties, characterized by a high quantum yield and sensitivity to the local environment, make it an invaluable tool in the development of fluorescent probes and sensors. Furthermore, its reactive hydroxyl group allows for its incorporation into polymeric structures and functionalization of surfaces, leading to advanced materials for electronics and biomedical applications. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its adoption in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 24463-15-8 | |

| Molecular Formula | C₁₇H₁₂O | |

| Molecular Weight | 232.28 g/mol | |

| Appearance | Pale yellow to light yellow crystalline powder | |

| Melting Point | 123-126 °C | |

| Solubility | Soluble in THF, chloroform, dichloromethane (B109758); slightly soluble in methanol. | |

| Fluorescence | Exhibits strong fluorescence with emission maxima sensitive to solvent polarity. |

Core Applications

This compound is utilized in a range of applications, primarily leveraging its fluorescent properties and reactivity.

Fluorescent Probes and Sensors

The pyrene (B120774) moiety of this compound is highly fluorescent, and its emission is sensitive to the proximity of other molecules, a phenomenon known as excimer formation. This property is exploited in the design of fluorescent probes for the detection of various analytes.

This compound is a precursor for the synthesis of pincer-like benzene-bridged fluorescent sensors for the selective detection of adenosine-5'-triphosphate (B57859) (ATP). These sensors typically feature two pyrene units connected by a linker that can bind to the phosphate (B84403) groups of ATP. The binding event brings the pyrene moieties into close proximity, leading to a change in the fluorescence spectrum, often a shift from monomer to excimer emission, allowing for ratiometric detection.

Experimental Protocol: Synthesis of a Pincer-like Benzene-Bridged Fluorescent Sensor for ATP (Conceptual)

-

Step 1: Synthesis of a Dihalide Precursor: A benzene (B151609) ring with two reactive sites is synthesized. This often involves standard aromatic chemistry, such as the bromination of a suitable benzene derivative.

-

Step 2: Coupling with this compound: The dihalide precursor is coupled with this compound via a Williamson ether synthesis or a similar nucleophilic substitution reaction. This step attaches the pyrene units to the benzene linker.

-

Step 3: Introduction of a Recognition Moiety: A specific ATP recognition unit, such as a polyamine or a guanidinium (B1211019) group, is introduced onto the benzene linker. This is typically achieved through standard functional group transformations.

-

Step 4: Purification: The final sensor is purified using column chromatography or recrystallization.

ATP Detection Workflow

Caption: Workflow for ATP detection using a pyrene-based fluorescent sensor.

Derivatives of this compound can be designed to selectively bind to metal ions, leading to a change in their fluorescence properties. For example, a Schiff base derivative of this compound can act as a fluorescent probe for Cu²⁺ ions. The binding of Cu²⁺ to the Schiff base ligand can lead to fluorescence quenching or enhancement, depending on the specific design of the probe.

Experimental Protocol: Fluorescence Titration for Cu²⁺ Detection

-

Preparation of Stock Solutions: Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., acetonitrile) and a stock solution of a copper salt (e.g., CuCl₂) in deionized water.

-

Titration: To a solution of the probe in a cuvette, add increasing aliquots of the Cu²⁺ solution.

-

Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the solution upon excitation at the appropriate wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration. The binding constant and detection limit can be determined from this plot.

Fluorescence Quenching by Cu²⁺

Caption: Mechanism of fluorescence quenching for Cu²⁺ detection.

Polymer Chemistry

The hydroxyl group of this compound allows it to be used as an initiator or a monomer in polymerization reactions, leading to the synthesis of pyrene-labeled polymers with interesting photophysical and material properties.

This compound can be used as an initiator for ring-opening polymerization of cyclic esters like ε-caprolactone or for atom transfer radical polymerization (ATRP) of various monomers. This results in polymers with a pyrene group at one end, which can be used as fluorescent tags or for studying polymer dynamics.

Experimental Protocol: Synthesis of Pyrene-End Poly(glycidyl methacrylate) via ATRP

-

Initiator Synthesis: this compound is first converted to an ATRP initiator, for example, by reaction with 2-bromoisobutyryl bromide to form 1-pyrenemethyl 2-bromoisobutyrate.

-

Polymerization: The ATRP of glycidyl (B131873) methacrylate (B99206) is carried out in a suitable solvent (e.g., anisole) using a copper catalyst (e.g., CuBr) and a ligand (e.g., PMDETA). The reaction is typically performed under an inert atmosphere at a controlled temperature.

-

Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) to remove the unreacted monomer and catalyst.

ATRP Workflow for Pyrene-Labeled Polymer

Caption: Workflow for the synthesis of pyrene-end-functionalized polymer via ATRP.

Materials for Organic Electronics

The aromatic and electron-rich nature of the pyrene core makes this compound a candidate for use in organic electronic devices, such as inverted polymer solar cells.

In inverted polymer solar cells, a zinc oxide (ZnO) layer is often used as an electron transport layer. Modifying the surface of the ZnO layer with a thin film of this compound can improve the device performance. The hydroxyl group of this compound can interact with the ZnO surface, while the pyrene moiety can facilitate electron transfer and improve the interface between the ZnO and the active polymer layer.

Experimental Protocol: Fabrication of Inverted Polymer Solar Cells with this compound-Modified ZnO

-

Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

ZnO Deposition: A ZnO precursor solution is spin-coated onto the ITO substrates, followed by annealing at a high temperature to form a compact ZnO layer.

-

This compound Modification: A dilute solution of this compound in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the ZnO layer.

-

Active Layer Deposition: A solution of the photoactive polymer blend (e.g., P3HT:PCBM) is spin-coated on top of the this compound layer.

-

Anode Deposition: A top electrode of a high work function metal (e.g., MoO₃/Ag) is deposited by thermal evaporation.

-

Device Characterization: The current-voltage characteristics of the solar cell are measured under simulated solar illumination.

Performance of Inverted Polymer Solar Cells

| Device Configuration | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) |

| ITO/ZnO/P3HT:PCBM/MoO₃/Ag | 0.58 | 8.5 | 65 | 3.2 |

| ITO/ZnO/1-Pyrenemethanol/P3HT:PCBM/MoO₃/Ag | 0.61 | 9.2 | 68 | 3.8 |

Solar Cell Fabrication Workflow

Caption: Step-by-step workflow for fabricating an inverted polymer solar cell.

Synthesis of 1-Pyrenecarboxaldehyde

This compound can be oxidized to 1-pyrenecarboxaldehyde, an important intermediate in the synthesis of various dyes, pharmaceuticals, and other functional materials.

Experimental Protocol: Oxidation of this compound

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Oxidizing Agent: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, to the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction and wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Oxidation Reaction Pathway

Caption: Oxidation of this compound to 1-Pyrenecarboxaldehyde.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile compound with a growing number of applications in materials science, analytical chemistry, and organic electronics. Its unique fluorescent properties and chemical reactivity make it a powerful tool for researchers and scientists. This technical guide has provided an in-depth overview of its core applications, complete with detailed experimental protocols and visual aids, to serve as a practical resource for its utilization in the laboratory. As research in these areas continues to advance, the demand for and applications of this compound are expected to expand further.

1-Pyrenemethanol molecular weight and formula

An In-depth Technical Guide to 1-Pyrenemethanol

This guide provides comprehensive technical information on this compound, intended for researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, detailed experimental protocols for its application, and a visual representation of a key synthetic workflow.

Core Properties of this compound

This compound is an aromatic alcohol that serves as a crucial building block in organic synthesis, particularly for creating fluorescent probes and other functional materials. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₇H₁₂O | [1][2][3] |

| Molecular Weight | 232.28 g/mol | [1] |

| CAS Number | 24463-15-8 | |

| Appearance | White to Amber powder/crystal | |

| Melting Point | 123-126 °C | |

| Synonyms | 1-Hydroxymethylpyrene, 1-(Hydroxymethyl)pyrene |

Experimental Protocol: Synthesis of 1-Pyrenecarboxaldehyde (B26117)

This compound is a key precursor for the synthesis of 1-pyrenecarboxaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The following protocol details an efficient, air-exposed oxidation method.

Materials and Reagents:

-

This compound

-

Copper (I) trifluoromethanesulfonate (B1224126) (CuOTf)

-

(S)-5-(pyrrolidin-2-yl)-1H-tetrazole

-

2,2,6,6-tetramethylpiperidine-1-yloxy (TEMPO)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Reaction Setup : To a round-bottom flask, add this compound (2 mmol), CuOTf (0.1 mmol), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol), TEMPO (0.1 mmol), and DMAP (0.15 mmol).

-

Solvent Addition : Add 5 mL of acetonitrile (CH₃CN) to the flask.

-

Reaction Execution : Stir the reaction mixture at 25 °C, ensuring it is exposed to air.

-

Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Solvent Removal : Once the reaction is complete, remove the acetonitrile by evaporation under vacuum.

-

Purification : Dilute the resulting residue with 5 mL of dichloromethane (CH₂Cl₂) and filter it through a silica gel plug to isolate the final product, 1-pyrenecarboxaldehyde.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of 1-pyrenecarboxaldehyde from this compound.

Caption: A flowchart of the key stages for synthesizing 1-pyrenecarboxaldehyde.

Applications in Research and Development

Beyond its role as a synthetic intermediate, this compound is integral to the development of advanced fluorescent probes. Its pyrene (B120774) moiety allows for the detection of analytes through changes in fluorescence, such as excimer formation. This property is particularly valuable in creating sensors for biologically significant molecules like Adenosine Triphosphate (ATP). The design of such sensors often involves linking this compound derivatives to receptor units that selectively bind to the target molecule, leading to a measurable change in the fluorescence signal. This capability makes this compound a versatile tool for developing diagnostic assays and imaging agents in cellular biology and drug discovery.

References

Pyrene Derivatives in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene (B120774) and its derivatives have emerged as powerful tools in chemical biology, offering a unique combination of photophysical properties that make them exceptional fluorescent probes for elucidating complex biological processes.[1][2] Characterized by a high fluorescence quantum yield, a long excited-state lifetime, and remarkable sensitivity of their emission spectra to the local microenvironment, pyrene-based molecules provide nuanced insights into cellular structures and functions.[3] This technical guide delves into the core principles of pyrene chemistry, their diverse applications in bio-imaging, sensing, and therapeutics, and provides detailed experimental protocols for their practical implementation.

A hallmark of pyrene is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (approximately 10 Å), resulting in a distinct, red-shifted emission compared to the monomer fluorescence.[4][5] This phenomenon is exquisitely sensitive to molecular distance and dynamics, making it an invaluable tool for studying protein conformation, lipid organization, and intermolecular interactions. Furthermore, synthetic modifications have given rise to pyrene derivatives exhibiting aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state, a property highly advantageous for bioimaging applications.

This guide will provide a comprehensive overview of the synthesis, photophysical properties, and applications of pyrene derivatives, with a focus on their utility for researchers in chemical biology and drug development.

Core Properties and Synthesis of Pyrene Derivatives

The versatility of pyrene derivatives stems from the ability to functionalize the pyrene core at various positions, thereby tuning their photophysical and chemical properties.

Photophysical Properties

The fluorescence of pyrene is characterized by two primary states: monomer and excimer emission.

-

Monomer Emission: A single pyrene molecule exhibits a structured fluorescence spectrum with several vibronic bands, typically in the 370-420 nm range. The ratio of the intensities of these bands (e.g., I1/I3) is sensitive to the polarity of the microenvironment, providing information about the hydrophobicity of the probe's surroundings.

-

Excimer Emission: When two pyrene molecules are in close proximity, they can form an excited-state dimer (excimer), which emits a broad, unstructured, and red-shifted fluorescence band, typically centered around 450-550 nm. The ratio of excimer to monomer fluorescence intensity (IE/IM) is a sensitive measure of the distance and dynamics between the two pyrene moieties.

Table 1: Photophysical Properties of Selected Pyrene Derivatives

| Derivative | Excitation (nm) | Emission (Monomer) (nm) | Emission (Excimer) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent/Environment | Reference(s) |

| Pyrene | 330 | 372, 383, 393 | ~470 | 0.60 | ~400 (deaerated cyclohexane) | Cyclohexane | |

| 1-Pyrenebutyric acid | ~340 | ~377, 397 | ~480 | - | - | Aqueous Buffer | |

| Pyrene Maleimide (B117702) | ~345 | ~375, 385, 395 | ~460 | - | 50-90 | PBS | |

| Pyrene-labeled Phosphatidylcholine | ~345 | ~378, 398 | ~470 | - | - | Lipid Bilayer | |

| FHPY (Pyrene-fluorescein hybrid) | - | - | - | 0.97 (in 70% water/methanol) | - | Water/Methanol | |

| LNU-45 (Porous Organic Polymer) | 365 | - | - | 0.2131 | - | THF | |

| LNU-47 (Porous Organic Polymer) | 365 | - | - | 0.1320 | - | THF | |

| PMDP (Pyrene-pyrazole derivative) | 350 | 370-430 | - | - | - | DMSO/HEPES |

Note: Photophysical properties can vary significantly with the solvent, pH, and local environment. The data presented here are for illustrative purposes.

Synthesis of Pyrene Derivatives

The synthesis of pyrene derivatives typically involves the functionalization of the pyrene core through electrophilic substitution or by coupling reactions with pyrene-containing building blocks. Common strategies include:

-

Direct Functionalization: Introducing functional groups like nitro, halogen, or acyl groups directly onto the pyrene ring, which can then be further modified.

-

Coupling Reactions: Utilizing cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach various moieties to a pre-functionalized pyrene core.

-

Amide and Ester Formation: Reacting pyrene derivatives containing carboxylic acids or amines with corresponding partners to form amide or ester linkages, which are common in biological probes.

Applications in Chemical Biology

The unique photophysical properties of pyrene derivatives have led to their widespread use in various areas of chemical biology.

Fluorescent Probes for Bioimaging

Pyrene derivatives are excellent fluorescent probes for imaging live cells due to their high cell permeability and low cytotoxicity. They can be designed to target specific organelles or respond to changes in the cellular microenvironment.

-

Organelle Imaging: Specific pyrene derivatives have been developed for the selective labeling of lysosomes and mitochondria.

-

Live Cell Imaging: The long fluorescence lifetime of pyrene allows for time-resolved fluorescence microscopy, enabling the study of dynamic processes within living cells.

Sensing and Detection

The sensitivity of pyrene's fluorescence to its environment makes it an ideal scaffold for the development of chemosensors for various analytes.

-

Ion Sensing: Pyrene-based probes have been designed to detect metal ions such as Cu2+, Fe2+, and Hg2+ through fluorescence quenching or enhancement mechanisms.

-

Biomolecule Detection: Pyrene derivatives have been utilized to detect biomolecules like heparin, DNA, and RNA, often through changes in excimer formation upon binding.

-

Enzyme Activity Assays: Probes can be designed with a pyrene fluorophore and a recognition site for a specific enzyme. Enzymatic activity leads to a change in the probe's structure, resulting in a detectable change in fluorescence.

Probing Protein Structure and Interactions

Pyrene excimer fluorescence is a powerful tool for studying protein conformation, folding, and protein-protein interactions. By labeling specific cysteine residues in a protein with a pyrene maleimide, the proximity of these residues can be monitored through the formation of an excimer.

Studying Membrane Dynamics and Organization

Pyrene-labeled lipids are widely used to study the biophysical properties of cell membranes.

-

Membrane Fluidity: The rate of pyrene excimer formation is dependent on the lateral diffusion of the labeled lipids, providing a measure of membrane fluidity.

-

Lipid Rafts: Pyrene-labeled cholesterol can be used to probe the formation and dynamics of cholesterol-rich domains (lipid rafts) in membranes.

Theranostics and Drug Delivery

The combination of imaging and therapeutic capabilities in a single molecule, known as theranostics, is a rapidly growing field where pyrene derivatives show great promise.

-

Photodynamic Therapy (PDT): Certain pyrene derivatives can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to induce cancer cell death.

-

Drug Delivery: The hydrophobic pyrene core can be used to encapsulate or conjugate drug molecules, with the inherent fluorescence allowing for tracking of the drug delivery vehicle.

Experimental Protocols

This section provides detailed methodologies for key experiments using pyrene derivatives.

Protocol 1: Labeling of Proteins with Pyrene Maleimide

This protocol describes the site-specific labeling of a protein with a single cysteine residue using 4-acetylpyrene (B1599061) maleimide.

Materials:

-

Protein of interest with a single cysteine residue

-

4-Acetylpyrene maleimide

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (e.g., β-mercaptoethanol or cysteine)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed PBS to a final concentration of 1-5 mg/mL.

-

If the cysteine residue is in a disulfide bond, add TCEP to a final concentration of 1 mM and incubate for 60 minutes at room temperature to reduce the disulfide bond.

-

Remove excess TCEP using a desalting column or dialysis against degassed PBS.

-

-

Labeling Reaction:

-

Prepare a fresh 10 mM stock solution of 4-acetylpyrene maleimide in anhydrous DMSO or DMF. Protect from light.

-

Add a 10- to 20-fold molar excess of the pyrene maleimide stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10 mM) to the reaction mixture to consume any unreacted maleimide.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted pyrene maleimide and quenching reagent using a size-exclusion chromatography column equilibrated with PBS.

-

Monitor the elution profile by measuring the absorbance at 280 nm (protein) and ~340 nm (pyrene). The labeled protein is typically in the first colored fraction.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm and ~340 nm.

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the pyrene dye.

-

Protocol 2: Pyrene Excimer Fluorescence Assay for Protein Conformational Change

This protocol outlines the general procedure for monitoring protein conformational changes using a pyrene-labeled protein.

Materials:

-

Pyrene-labeled protein

-

PBS or other appropriate buffer

-

Fluorometer

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to 345 nm.

-

Set the emission scan range from 350 nm to 550 nm.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Sample Preparation:

-

Prepare a dilute solution of the pyrene-labeled protein (e.g., 5-10 µg/mL) in the desired buffer.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the protein solution.

-

Induce a conformational change in the protein (e.g., by adding a ligand, changing temperature, or adding a denaturant).

-

Record the fluorescence emission spectrum again after the conformational change.

-

-

Data Analysis:

-

Normalize the spectra to the monomer emission peak (e.g., at 375 nm) to facilitate comparison.

-

Calculate the excimer-to-monomer (E/M) ratio by dividing the fluorescence intensity at the excimer peak (~460 nm) by the intensity at a monomer peak (e.g., 375 nm).

-

A change in the E/M ratio indicates a change in the proximity of the pyrene labels and thus a conformational change in the protein.

-

Protocol 3: Live Cell Imaging with Pyrene-Labeled Lipids

This protocol provides a method for imaging the distribution of pyrene-labeled lipids in living cells.

Materials:

-

Pyrene-labeled lipid (e.g., pyrene-phosphatidylcholine)

-

Cultured cells on coverslips

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for pyrene (excitation ~340 nm, emission ~375-550 nm)

-

Oxygen depletion system (optional, e.g., glucose oxidase and catalase)

Procedure:

-

Cell Labeling:

-

Prepare a stock solution of the pyrene-labeled lipid in ethanol (B145695) or DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-5 µM).

-

Incubate the cells with the labeling medium for a specific time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with fresh medium to remove unincorporated probe.

-

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

To reduce photobleaching, an oxygen depletion system can be added to the imaging medium.

-

Acquire fluorescence images using the appropriate filter set for pyrene. To distinguish pyrene fluorescence from cellular autofluorescence, an image can be taken at a slightly different excitation wavelength where pyrene does not absorb, and this background can be subtracted from the pyrene image.

-

-

Selective Plasma Membrane Imaging (Optional):

-

To specifically image pyrene lipids in the plasma membrane, a membrane-impermeable quencher can be added to the extracellular medium to quench the fluorescence of lipids in the outer leaflet.

-

Signaling Pathways and Experimental Workflows

Graphviz diagrams are used to visualize complex relationships, such as signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ratiometric Fluorescence Detection of ATP using a 1-Pyrenemethanol-Derived Probe

Abstract

This application note details the use of a novel, 1-pyrenemethanol-derived fluorescent probe for the selective and ratiometric detection of adenosine-5'-triphosphate (B57859) (ATP) in aqueous solutions at physiological pH. The probe, a pincer-like benzene-bridged sensor, leverages the unique fluorescence properties of pyrene (B120774), specifically the switch between monomer and excimer emission, to provide a robust and selective signal for ATP. The sensing mechanism is based on the formation of a unique "pyrene-adenine-pyrene" sandwich structure upon binding to ATP, which disrupts the pyrene excimer. This method allows for the highly selective detection of ATP over other biologically relevant nucleotides such as ADP, AMP, and other nucleoside triphosphates (GTP, CTP, UTP, TTP). Detailed protocols for the synthesis of the probe, fluorescence measurements, and data analysis are provided for researchers in biochemistry, cell biology, and drug development.

Introduction

Adenosine-5'-triphosphate (ATP) is a central molecule in cellular metabolism, serving as the primary energy currency and a key signaling molecule. The ability to accurately quantify ATP concentrations is crucial for understanding cellular health, disease states, and the effects of therapeutic agents. Fluorescence-based sensing offers a sensitive, non-invasive, and real-time method for ATP detection. Pyrene and its derivatives are particularly attractive fluorophores due to their high fluorescence quantum yield, long fluorescence lifetime, and the unique ability to form excimers (excited-state dimers). The emission of a pyrene excimer is red-shifted compared to the pyrene monomer, and the ratio of the two emissions is highly sensitive to the distance between pyrene moieties.

This application note describes a highly selective and ratiometric fluorescent sensor for ATP, hereafter referred to as Pyrene-Imidazolium Probe 1 , which is synthesized from a this compound derivative. The probe's design features two pyrene units linked by a benzene-bridged pincer with imidazolium (B1220033) groups that serve as phosphate (B84403) anion receptors.[1][2][3][4] In the free state, the two pyrene units of the probe stack together, leading to strong excimer fluorescence. Upon the addition of ATP, the adenine (B156593) base intercalates between the two pyrene units, forming a stable π-π stacking "sandwich" structure.[1] This intercalation forces the pyrene units apart, disrupting the excimer and causing a significant increase in monomer fluorescence. This distinct ratiometric change provides a highly selective signal for ATP.

Signaling Pathway and Detection Mechanism

The detection of ATP by Pyrene-Imidazolium Probe 1 is a dynamic process involving conformational changes and alterations in fluorescence properties. The signaling pathway can be visualized as a transition from an "excimer-on" state to a "monomer-on" state upon ATP binding.

Caption: ATP detection mechanism of the Pyrene-Imidazolium Probe 1.

Experimental Protocols

Synthesis of Pyrene-Imidazolium Probe 1

The synthesis of the Pyrene-Imidazolium Probe 1 is a multi-step process that begins with the modification of this compound. The following is a summarized protocol based on established methods.

Step 1: Synthesis of 1-(chloromethyl)pyrene

-

Dissolve this compound in an appropriate solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Remove the solvent under reduced pressure to obtain 1-(chloromethyl)pyrene.

Step 2: Synthesis of the Benzene-Bridged Imidazolium Core

-

Synthesize 1,3-bis((1H-imidazol-1-yl)methyl)benzene from 1,3-bis(bromomethyl)benzene (B165771) and imidazole.

Step 3: Synthesis of Pyrene-Imidazolium Probe 1

-

React 1-(chloromethyl)pyrene with the benzene-bridged imidazolium core in a suitable solvent like acetonitrile.

-

Heat the reaction mixture under reflux.

-

Purify the resulting product by column chromatography to yield the final Pyrene-Imidazolium Probe 1.

ATP Detection using Fluorescence Spectroscopy

This protocol outlines the procedure for the ratiometric detection of ATP using the Pyrene-Imidazolium Probe 1.

Materials and Reagents:

-

Pyrene-Imidazolium Probe 1

-

Adenosine-5'-triphosphate (ATP) disodium (B8443419) salt

-

Adenosine-5'-diphosphate (ADP) sodium salt

-

Adenosine-5'-monophosphate (AMP) sodium salt

-

Guanosine-5'-triphosphate (GTP) sodium salt

-

Cytidine-5'-triphosphate (CTP) sodium salt

-

Uridine-5'-triphosphate (UTP) sodium salt

-

Thymidine-5'-triphosphate (TTP) sodium salt

-

HEPES buffer (20 mM, pH 7.4)

-

DMSO (for stock solution)

-

Deionized water

-

Fluorometer

-

Quartz cuvettes

Experimental Workflow:

Caption: Experimental workflow for ATP titration.

Detailed Procedure:

-

Stock Solution Preparation:

-

Prepare a 1.0 mM stock solution of Pyrene-Imidazolium Probe 1 in DMSO.

-

Prepare 10 mM stock solutions of ATP and other nucleotides in 20 mM HEPES buffer (pH 7.4).

-

-

Working Solution Preparation:

-

Prepare a 10 µM working solution of the Pyrene-Imidazolium Probe 1 by diluting the stock solution in 20 mM HEPES buffer (pH 7.4).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 345 nm.

-

Set the emission scan range from 350 nm to 600 nm.

-

Use an excitation and emission slit width of 5 nm.

-

Add 2 mL of the 10 µM probe working solution to a quartz cuvette.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the ATP stock solution to the cuvette to achieve the desired final concentrations.

-

Mix thoroughly and allow the solution to equilibrate for 2-3 minutes before each measurement.

-

Record the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

For each spectrum, record the fluorescence intensity at the monomer emission maximum (~375 nm) and the excimer emission maximum (~487 nm).

-

Calculate the ratio of the monomer to excimer fluorescence intensity (I375/I487).

-

Plot the fluorescence intensity ratio (I375/I487) against the concentration of ATP.

-

Data Presentation

The Pyrene-Imidazolium Probe 1 exhibits high selectivity for ATP over other nucleotides. The change in the monomer-to-excimer fluorescence ratio upon the addition of various nucleotides is summarized below.

Table 1: Ratiometric Fluorescence Response to Various Nucleotides

| Analyte (1 mM) | Monomer Emission (I375) | Excimer Emission (I487) | Ratio (I375/I487) | Fold Change in Ratio |

| Probe Only | Low | High | ~0.2 | 1.0 |

| ATP | High | Low | ~2.5 | ~12.5 |

| ADP | Moderate | Moderate | ~0.8 | ~4.0 |

| AMP | Low | High | ~0.3 | ~1.5 |

| GTP | Low | Moderate (Quenched) | ~0.4 | ~2.0 |

| CTP | Low | Moderate (Quenched) | ~0.4 | ~2.0 |

| UTP | Low | Moderate (Quenched) | ~0.4 | ~2.0 |

| TTP | Low | Moderate (Quenched) | ~0.4 | ~2.0 |

Note: The values presented are illustrative and based on published data. Actual values may vary depending on experimental conditions.

Performance Characteristics

-

Selectivity: The probe shows a significantly higher ratiometric response for ATP compared to other nucleotides, including ADP and AMP. While other nucleoside triphosphates (GTP, CTP, UTP, TTP) interact with the probe, they do so by quenching the excimer fluorescence without a significant increase in monomer emission, resulting in a much smaller change in the fluorescence ratio.

-

Ratiometric Sensing: The ratiometric approach (monitoring the ratio of two emission wavelengths) minimizes the effects of instrumental fluctuations, probe concentration variations, and photobleaching, leading to more reliable and quantitative measurements.

-

Physiological pH: The assay is performed at pH 7.4, making it suitable for biological applications.

Conclusion

The this compound-derived Pyrene-Imidazolium Probe 1 is a powerful tool for the selective and ratiometric detection of ATP. Its unique sensing mechanism, based on the formation of a pyrene-adenine-pyrene sandwich structure, provides high selectivity for ATP over other biologically relevant nucleotides. The detailed protocols and performance data presented in this application note should enable researchers to effectively utilize this probe for quantitative ATP analysis in a variety of research and development settings.

References

- 1. Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Charge-driven tripod somersault on DNA for ratiometric fluorescence imaging of small molecules in the nucleus - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03594J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes: Utilizing 1-Pyrenemethanol and other Pyrene Derivatives to Elucidate Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins and their dynamic conformational changes is paramount in deciphering their biological functions and in the development of novel therapeutics. Fluorescence spectroscopy offers a highly sensitive and non-invasive suite of techniques to probe these molecular intricacies. Among the various fluorescent probes available, pyrene (B120774) and its derivatives, such as 1-pyrenemethanol, stand out due to their unique photophysical properties.[1][2] The fluorescence emission of a pyrene moiety is exquisitely sensitive to the polarity of its local microenvironment.[1] Furthermore, the ability of two pyrene molecules in close proximity (within ~10 Å) to form an excited-state dimer, or "excimer," provides a powerful tool for monitoring changes in protein structure that affect the distance between two labeled sites.

These environmentally and spatially sensitive features allow for the detailed monitoring of protein conformation, conformational changes, protein folding and unfolding, as well as protein-protein, protein-lipid, and protein-membrane interactions. This document provides detailed application notes and protocols for utilizing this compound and other pyrene derivatives to study protein conformation.

Principle of Detection

The utility of pyrene-based probes in studying protein conformation hinges on two key photophysical phenomena:

-

Monomer Fluorescence and Solvatochromism: The fine structure of the pyrene monomer emission spectrum is highly sensitive to the polarity of its surrounding environment. In a nonpolar (hydrophobic) environment, such as the core of a folded protein, the emission spectrum exhibits well-resolved vibronic bands. Conversely, in a polar (hydrophilic) environment, like the protein surface exposed to an aqueous solvent, the spectral resolution is diminished. This solvatochromic effect allows for the monitoring of changes in the local environment of the attached pyrene probe, which can be indicative of protein folding, unfolding, or ligand binding.

-

Excimer Fluorescence: When two pyrene molecules are in close spatial proximity (approximately 10 Å), they can form an excited-state dimer (excimer) upon excitation. This excimer exhibits a distinct, broad, and red-shifted emission band (centered around 460 nm) compared to the structured monomer emission. The formation of an excimer is a direct reporter of the proximity of two pyrene-labeled sites, making it an invaluable tool for studying intramolecular distances, protein oligomerization, and other protein-protein interactions.

Experimental Workflows

The general workflow for using pyrene-based probes to study protein conformation involves several key steps, from protein labeling to data analysis.

References

Application Notes and Protocols for Pyrene-Based Sensors in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of pyrene-based fluorescent sensors for the detection of various metal ions. Pyrene (B120774), a polycyclic aromatic hydrocarbon, is an excellent fluorophore characterized by a long fluorescence lifetime, high quantum yield, and the unique ability to form excimers, making it a versatile platform for the design of chemosensors.[[“]][2] The interaction of pyrene-based sensors with metal ions can lead to distinct changes in their fluorescence properties, such as quenching, enhancement, or ratiometric shifts, enabling sensitive and selective detection.[3][4]

Application Note 1: Selective Detection of Cu²⁺ and Fe²⁺ using a Pyrene-Schiff Base Sensor (PMDP)

This note describes the application of (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), a Schiff base ligand, for the colorimetric and fluorometric "turn-off" detection of Copper(II) and Iron(II) ions.[5] The sensor exhibits high selectivity and sensitivity for these ions in a dimethyl sulfoxide (B87167) (DMSO) and water solution.

Signaling Mechanism: The fluorescence of the PMDP sensor is quenched upon binding with Cu²⁺ or Fe²⁺ ions. This "turn-off" response is attributed to processes such as chelation-enhanced quenching (CHEQ) or ligand-to-metal charge transfer (LMCT). The binding stoichiometry between PMDP and both Cu²⁺ and Fe²⁺ has been determined to be 1:2.

Visualization of Signaling Pathway:

Caption: Binding of Cu²⁺ or Fe²⁺ to the PMDP sensor leads to fluorescence quenching.

Application Note 2: Sequential "Off-On-Off" Detection of Cu²⁺ and Picric Acid using a Pyrene-Based Probe (PYS)

This note details the use of a novel pyrene-based fluorescent probe, PYS, for the sequential detection of Cu²⁺ and picric acid (PA). The sensor exhibits a fluorescence enhancement ("turn-on") upon binding Cu²⁺, and the resulting complex can then be used for the fluorescence quenching ("turn-off") detection of picric acid.

Signaling Mechanism: The PYS probe initially shows weak fluorescence. Upon the addition of Cu²⁺, a stable complex is formed, leading to a significant enhancement of fluorescence. This PYS-Cu²⁺ complex then acts as a sensor for picric acid, where the fluorescence is quenched through a combination of static quenching and inner filter effects.

Application Note 3: Selective "Turn-On" Detection of Zn²⁺ and Al³⁺ using a Pyrene-Schiff Base Sensor (PySb)

This application note focuses on the pyrene-Schiff base fluorescent sensor PySb for the selective "off-on-type" detection of Zinc(II) and Aluminum(III) ions. The sensor is initially non-fluorescent and exhibits a significant fluorescence enhancement upon binding with Zn²⁺ in ethanol (B145695) or Al³⁺ in dimethyl sulfoxide.

Signaling Mechanism: The non-fluorescent nature of the free PySb sensor is attributed to photo-induced electron transfer (PET) from the imine moiety. Upon complexation with Zn²⁺ or Al³⁺, the PET process is inhibited, resulting in a "turn-on" fluorescence response. The stoichiometric ratio between PySb and Zn²⁺ is 1:2.

Quantitative Data Summary

The following tables summarize the key performance metrics of various pyrene-based sensors for metal ion detection.

Table 1: Performance of Pyrene-Based Sensors for Divalent Metal Ions

| Sensor Name | Target Ion | Detection Limit (μM) | Binding Constant (K) | Solvent System | Reference |

| PMDP | Cu²⁺ | 0.42 | - | DMSO/HEPES | |

| PMDP | Fe²⁺ | 0.51 | - | DMSO/HEPES | |

| PYS | Cu²⁺ | 0.093 | 7.5 × 10⁴ L/mol | Ethanol/HEPES | |

| PYB | Cu²⁺ | 0.835 | 799.65 M⁻¹ | DMF/HEPES-NaOH | |

| PySb | Zn²⁺ | 0.0239 | 2 × 10⁹ M⁻¹ | Ethanol |

Table 2: Performance of Pyrene-Based Sensors for Trivalent Metal Ions

| Sensor Name | Target Ion | Detection Limit (μM) | Binding Constant (K) | Solvent System | Reference |

| PEBD | Fe³⁺ | 1.81 | 8.485 × 10³ M⁻¹ | DMSO/water | |

| APTS | Fe³⁺ | 0.0456 | - | Water/HEPES | |

| APSS | Fe³⁺ | 0.0459 | - | Water/HEPES | |

| PySb | Al³⁺ | - | - | DMSO |

Experimental Protocols

Protocol 1: Synthesis of Pyrene-Schiff Base Sensor (PMDP)

This protocol outlines the synthesis of (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP).

Materials:

-

3-Amino-1H-pyrazol-5(4H)-one

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 1-pyrenecarboxaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Add 3-Amino-1H-pyrazol-5(4H)-one (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration.

-

The crude product is purified by recrystallization from hot ethanol to yield the pure PMDP sensor.

Visualization of Synthesis Workflow:

Caption: A streamlined workflow for the synthesis of the PMDP sensor.

Protocol 2: General Procedure for Metal Ion Detection using a Pyrene-Based Fluorescent Sensor

This protocol provides a general method for the fluorometric titration of a pyrene-based sensor with metal ions.

Materials and Equipment:

-

Stock solution of the pyrene-based sensor (e.g., PMDP in DMSO).

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in an appropriate solvent (e.g., water or DMSO).

-

Buffer solution (e.g., HEPES, pH 7.4).

-

Fluorometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Sensor Solution: Prepare a solution of the pyrene-based sensor at a specific concentration (e.g., 10 µM) in the desired solvent system (e.g., DMSO/HEPES buffer, v/v = 1:9).

-

Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the specific sensor. For example, for PMDP, the excitation wavelength is 350 nm. Set the excitation and emission slit widths (e.g., 5 nm).

-

Baseline Measurement: Transfer the sensor solution to a quartz cuvette and record its initial fluorescence spectrum.

-

Titration: Add incremental amounts of the metal ion stock solution to the sensor solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-2 minutes).

-

Fluorescence Measurement: Record the fluorescence spectrum after each addition of the metal ion.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. From this data, the detection limit and binding constant can be calculated. The detection limit is often calculated based on the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the linear calibration plot.

Protocol 3: Application in Real Water Samples

This protocol describes how to test the applicability of a pyrene-based sensor for metal ion detection in environmental water samples.

Procedure:

-

Sample Preparation: Collect water samples (e.g., tap water, river water) and filter them to remove any particulate matter.

-

Spiking: Prepare a series of spiked water samples by adding known concentrations of the target metal ion to the filtered water.

-

Sensor Addition: Add the pyrene-based sensor solution to both the unspiked and spiked water samples.

-

Fluorescence Measurement: Measure the fluorescence response of each sample using the procedure described in Protocol 2.

-

Analysis: Compare the fluorescence response in the spiked samples to a calibration curve prepared in deionized water to determine the recovery percentage and assess the matrix effects.

References

- 1. consensus.app [consensus.app]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+ - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application of 1-Pyrenemethanol in the Preparation of High Thermal Conductivity Graphene Films

Application Note AN2025-12-01

Introduction

The relentless miniaturization and increasing power density of modern electronic devices have created a critical challenge in thermal management. Efficient heat dissipation is paramount to ensure device reliability, performance, and longevity. Graphene, with its intrinsically high thermal conductivity, has emerged as a promising material for next-generation thermal interface materials (TIMs) and heat spreaders. However, pristine graphene films often suffer from structural defects and weak interlayer interactions, which impede phonon transport and limit their bulk thermal conductivity.

A novel approach to address these limitations involves the use of 1-pyrenemethanol as a non-covalent functionalizing agent for graphene oxide (GO), the precursor to graphene films. The pyrene (B120774) group of this compound interacts with the basal plane of graphene via π-π stacking, while the methanol (B129727) group can form hydrogen bonds. This functionalization facilitates the formation of a well-ordered and densely packed film structure. Subsequent high-temperature graphitization and mechanical compression lead to the formation of nano-sized graphite (B72142) crystals derived from this compound, which "weld" adjacent graphene sheets. This process effectively reduces phonon scattering at the interfaces, creating efficient pathways for heat transport and significantly enhancing the in-plane thermal conductivity of the resulting graphene film.

This application note provides a detailed protocol for the preparation of high thermal conductivity graphene films using this compound, based on the work of Zou et al.[1][2] The resulting films exhibit excellent thermal and electrical conductivity, along with superior mechanical flexibility, making them ideal candidates for advanced thermal management applications.

Principle of the Method

The preparation of high thermal conductivity graphene films using this compound is a multi-step process that leverages both non-covalent functionalization and high-temperature processing. The core principle lies in the use of this compound to bridge and reinforce the graphene oxide sheets, which are the building blocks of the film.

-

Non-covalent Functionalization: this compound (PyM) is dispersed with graphene oxide (GO) in an ethanol (B145695) solution. The pyrene moiety of PyM adsorbs onto the surface of the GO sheets through strong π-π interactions. Additionally, the hydroxyl group of PyM can form hydrogen bonds with the oxygen-containing functional groups on the GO surface. This dual interaction ensures a stable and uniform dispersion.

-

Evaporation-Induced Self-Assembly: As the ethanol solvent is slowly evaporated, the PyM-functionalized GO sheets self-assemble into a laminated film (GO-PyM film). The presence of PyM molecules between the GO sheets helps to prevent their complete restacking, while also promoting a more ordered arrangement.

-

Graphitization and Nanocrystal Formation: The GO-PyM film is subjected to a very high-temperature annealing process (graphitization) at 3000°C.[2] During this step, the oxygen functional groups on the GO are removed, and the carbon lattice is repaired, transforming the GO into graphene. Simultaneously, the this compound molecules pyrolyze and transform into nanosized graphite crystals (referred to as PyM-derived nanosized graphite crystals or PNGCs).

-

Densification and Enhanced Phonon Transport: The PNGCs act as "nanosolders," filling the voids between the graphene sheets and linking them together. A final roll-compression step densifies the film, further improving the contact between the graphene sheets and the PNGCs. This hierarchical structure minimizes phonon scattering at the interfaces and creates continuous pathways for efficient heat conduction throughout the film, resulting in exceptionally high in-plane thermal conductivity.

Data Presentation

The following table summarizes the quantitative data for graphene films prepared with and without this compound, demonstrating the significant improvement in properties imparted by the functionalization.

| Property | Graphene Film without this compound (Control) | Graphene Film with this compound | Unit | Reference |

| Thermal Conductivity | ~244 | 1316.32 | W m⁻¹ K⁻¹ | |

| Electrical Conductivity | ~0.30 x 10⁶ | 6.48 x 10⁵ | S m⁻¹ | |

| Tensile Strength | 6.4 | 30.4 | MPa | |

| Elongation at Break | - | 14 | % | |

| Elastic Zone | - | 3 | % |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the preparation of high thermal conductivity graphene films using this compound.

Protocol 1: Preparation of this compound Modified Graphene Oxide (GO-PyM) Dispersion

Materials:

-

Graphene Oxide (GO) powder

-

This compound (PyM)

-

Ethanol (anhydrous)

-

Ultrasonic bath

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of graphene oxide in ethanol. A typical concentration is in the range of 1-5 mg/mL. Disperse the GO powder in ethanol and sonicate for 1-2 hours to obtain a homogeneous dispersion.

-

Prepare a stock solution of this compound in ethanol. The concentration should be calculated to achieve the desired weight ratio of PyM to GO.

-

In a clean beaker, add the desired volume of the GO dispersion.

-

While stirring the GO dispersion, add the this compound solution dropwise. The weight ratio of PyM to GO can be varied to optimize the properties of the final film.

-

Continue stirring the mixture for at least 24 hours at room temperature to ensure complete interaction between the PyM and the GO sheets.

Protocol 2: Fabrication of GO-PyM Film by Evaporation-Induced Self-Assembly

Materials:

-

GO-PyM dispersion from Protocol 1

-

Flat substrate (e.g., Petri dish, glass plate)

-

Leveling table

-

Drying oven or vacuum oven

Procedure:

-

Place the flat substrate on a leveling table to ensure a uniform film thickness.

-

Pour the GO-PyM dispersion onto the substrate. The volume will determine the final thickness of the film.

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This process can take 24-48 hours. Alternatively, for faster drying, place the substrate in a drying oven at a controlled temperature (e.g., 40-60°C).

-

Once the film is completely dry, carefully peel the freestanding GO-PyM film from the substrate.

Protocol 3: Graphitization and Roll Compression of the Graphene Film

Materials:

-

Freestanding GO-PyM film from Protocol 2

-

High-temperature graphitization furnace (capable of reaching 3000°C)

-

Inert gas (e.g., Argon)

-

Roll press

Procedure:

-

Place the freestanding GO-PyM film in the graphitization furnace.

-

Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.

-

Heat the furnace to 3000°C under the inert atmosphere. The heating rate should be controlled to prevent rapid outgassing and film damage. A typical rate is 5-10°C/min.

-

Hold the temperature at 3000°C for at least 1 hour to ensure complete graphitization.

-

Cool the furnace down to room temperature under the inert atmosphere.

-

Carefully remove the graphitized graphene film.

-

Perform roll compression on the graphitized film to increase its density and enhance the alignment of the graphene sheets. The specific pressure and number of passes will need to be optimized for the desired film thickness and properties.

Mandatory Visualizations

Caption: Experimental workflow for preparing high thermal conductivity graphene films.

Caption: Mechanism for enhanced thermal conductivity.

References

Application Notes and Protocols for 1-Pyrenemethanol in Organic Semiconductor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-pyrenemethanol in the synthesis of pyrene-containing polymers for organic semiconductor applications. The protocols focus on two primary synthetic strategies: the synthesis of poly(1-pyrenemethyl methacrylate) via Atom Transfer Radical Polymerization (ATRP) and the preparation of pyrene (B120774) end-capped polyesters.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in the field of organic electronics due to their unique photophysical and electronic properties. Their rigid, planar structure and high fluorescence quantum yields make them excellent candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). This compound serves as a versatile and readily available starting material for the incorporation of the pyrene moiety into polymeric structures, enabling the synthesis of novel organic semiconductors.

The functionalization of polymers with pyrene units can enhance their charge transport characteristics, thermal stability, and luminescent properties. This document outlines two effective methods for leveraging this compound in the creation of such advanced materials.

Synthetic Pathways Utilizing this compound

Two principal pathways for the application of this compound in organic semiconductor synthesis are detailed below:

-

Pathway A: Synthesis of Poly(1-pyrenemethyl methacrylate) (PPyMMA) This pathway involves the esterification of this compound to form the monomer 1-pyrenemethyl methacrylate (B99206) (PyMMA), followed by its polymerization via Atom Transfer Radical Polymerization (ATRP). This method allows for the creation of a polymer with pyrene moieties as side chains.

-

Pathway B: Synthesis of Pyrene End-Capped Polyesters In this approach, this compound is used as a monofunctional initiator or end-capping agent in the ring-opening polymerization of cyclic esters or in condensation polymerization. This results in polyester (B1180765) chains with a terminal pyrene group.

Diagrams of Synthetic and Experimental Workflows

Caption: Synthetic and fabrication workflows.

Experimental Protocols

Synthesis of 1-Pyrenemethyl Methacrylate (PyMMA) Monomer

This protocol describes the synthesis of the PyMMA monomer, a crucial precursor for producing pyrene-containing polymers via radical polymerization.

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (B128534) (TEA)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add methacryloyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-pyrenemethyl methacrylate as a solid.

Synthesis of Poly(1-pyrenemethyl methacrylate) (PPyMMA) via ATRP

This protocol details the controlled polymerization of PyMMA using Atom Transfer Radical Polymerization (ATRP) to produce a well-defined polymer with pyrene side chains.

Materials:

-

1-Pyrenemethyl methacrylate (PyMMA)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol

-

Tetrahydrofuran (THF)

-

Alumina (B75360) (neutral)

-

Schlenk flask, rubber septa, syringes, and magnetic stir bar

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (1.0 eq).

-

Ligand Addition: Add the desired amount of PMDETA (1.0 eq) to the Schlenk flask.

-

Monomer and Solvent Addition: In a separate flask, dissolve PyMMA (e.g., 100 eq) in anisole.

-

Deoxygenation: Deoxygenate the monomer solution by bubbling with argon or nitrogen for at least 30 minutes.

-

Transfer: Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst and ligand via a cannula or a degassed syringe.

-

Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 70 °C), add the initiator EBiB (1.0 eq) via a syringe.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically to monitor conversion and molecular weight.

-

Termination: To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the copper(I) to the inactive copper(II) state.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

-

Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum to obtain poly(1-pyrenemethyl methacrylate).

Synthesis of Pyrene End-Capped Polyesters

This protocol outlines a one-pot synthesis of pyrene end-capped polyesters via condensation polymerization.

Materials:

-

This compound

-

Activated diester monomer (e.g., bis(pentafluorophenyl) adipate)

-

Diol (e.g., 1,6-hexanediol)

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Anhydrous chloroform

-

Methanol

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the activated diester monomer (1.0 eq), the diol (1.0 eq), and this compound (as a chain-stopper, the amount determines the target molecular weight) in anhydrous chloroform.

-

Add DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.

-

Once the desired molecular weight is achieved, concentrate the solution under reduced pressure.

-

Precipitate the polymer by adding the concentrated solution to cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Device Fabrication Protocols

The following are general protocols for the fabrication of OLEDs and OFETs using the synthesized pyrene-containing polymers. The specific parameters may need to be optimized based on the exact polymer characteristics.

Organic Field-Effect Transistor (OFET) Fabrication

A bottom-gate, top-contact architecture is commonly used for OFETs.

Materials:

-

Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Synthesized pyrene-containing polymer

-

Solvent for the polymer (e.g., chloroform, toluene)

-

Gold (Au) for source and drain electrodes

-

Piranha solution (H₂SO₄/H₂O₂) or other suitable cleaning agents

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrates by sonication in a series of solvents (e.g., acetone, isopropanol) and then treat with piranha solution (use with extreme caution) or an oxygen plasma to create a hydrophilic surface.

-

Semiconductor Deposition: Prepare a solution of the pyrene-containing polymer in a suitable solvent (e.g., 5-10 mg/mL). Spin-coat the solution onto the cleaned Si/SiO₂ substrate.

-

Annealing: Anneal the polymer film at a temperature above its glass transition temperature (Tg) but below its decomposition temperature (e.g., 100-150 °C) in an inert atmosphere (e.g., a glovebox) to improve film morphology and molecular ordering.

-

Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer film. Typical channel lengths and widths are in the micrometer range.

-

Characterization: Characterize the OFET performance by measuring the output and transfer characteristics using a semiconductor parameter analyzer.

Organic Light-Emitting Diode (OLED) Fabrication

A standard multilayered structure is described for OLED fabrication.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Synthesized pyrene-containing polymer (as the emissive layer)

-

Electron transport layer (ETL) material (e.g., Tris-(8-hydroxyquinoline)aluminum (Alq₃))

-

Lithium fluoride (B91410) (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with oxygen plasma to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at approximately 120-140 °C for 10-15 minutes in air.

-

Emissive Layer (EML) Deposition: Transfer the substrates into an inert atmosphere (glovebox). Prepare a solution of the pyrene-containing polymer and spin-coat it on top of the PEDOT:PSS layer. Anneal the film as required.

-

Electron Transport and Cathode Layer Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL (e.g., Alq₃), a thin layer of LiF, and the Al cathode under high vacuum (<10⁻⁶ Torr).

-

Encapsulation and Characterization: Encapsulate the devices to protect them from air and moisture. Measure the electroluminescence spectra, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency (EQE) of the OLEDs.

Performance Data of Pyrene-Based Organic Semiconductors

The performance of organic semiconductors derived from this compound can vary significantly based on the polymer structure, molecular weight, film morphology, and device architecture. The following tables provide a summary of representative performance data for pyrene-based materials to serve as a benchmark. Note that data for polymers directly synthesized from this compound is limited in the literature, and the values below are for a range of pyrene-containing organic semiconductors.

Table 1: Organic Field-Effect Transistor (OFET) Performance of Pyrene-Based Semiconductors

| Material Class | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| Pyrene-fused Bisimidazole Derivatives | up to 0.12 (hole) | - | |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene | 2.1 (hole) | 7.6 x 10⁶ | |

| Pyrene-based "Butterfly" Derivatives | p-type performance | - |

Table 2: Organic Light-Emitting Diode (OLED) Performance of Pyrene-Based Emitters

| Material Class | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Color (CIE Coordinates) | Ref. |

| Pyrene-Benzimidazole Derivative | 4.3 | 290 | Blue (0.148, 0.130) | |

| Pyrene[4,5-d]imidazole-Pyrene Molecule | 8.52 | 75,687 | Blue (0.15, 0.22) | |

| 2,7-functionalized Pyrene Derivative | 3.1 | - | Deep Blue (0.16, 0.024) |

Conclusion

This compound is a valuable and accessible building block for the synthesis of high-performance organic semiconductors. The protocols provided herein for the synthesis of poly(1-pyrenemethyl methacrylate) and pyrene end-capped polyesters offer reproducible methods for creating novel materials for organic electronic applications. The general device fabrication procedures serve as a starting point for the integration of these materials into OFETs and OLEDs. Further optimization of molecular design, synthetic conditions, and device engineering is expected to lead to even greater performance in this exciting class of materials.

Application Notes and Protocols for Cellular Imaging Using Pyrene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pyrene-based fluorescent probes in various cellular imaging applications. Pyrene (B120774) and its derivatives are versatile fluorophores renowned for their sensitivity to the microenvironment, long fluorescence lifetime, and the unique ability to form excimers, making them powerful tools for studying cellular processes.

Introduction to Pyrene-Based Fluorescent Probes

Pyrene is a polycyclic aromatic hydrocarbon that exhibits distinct fluorescence properties depending on its local environment. Its emission spectrum is characterized by a structured monomer emission at shorter wavelengths (typically 370-420 nm) and a broad, unstructured excimer (excited-state dimer) emission at longer wavelengths (around 450-550 nm).[1] The ratio of excimer to monomer (E/M) fluorescence intensity is highly sensitive to the probe's concentration and the viscosity of the surrounding medium. Furthermore, the fine structure of the monomer emission is sensitive to the polarity of the environment. These unique photophysical characteristics have been harnessed to develop a wide array of fluorescent probes for cellular imaging.

Key Advantages of Pyrene-Based Probes:

-

Environmental Sensitivity: Pyrene's fluorescence is highly responsive to changes in local polarity and viscosity.

-

Ratiometric Imaging: The dual emission of monomer and excimer allows for ratiometric imaging, which minimizes artifacts from variations in probe concentration, excitation intensity, and photobleaching.

-

Long Fluorescence Lifetime: The long excited-state lifetime of pyrene makes it an excellent candidate for fluorescence lifetime imaging microscopy (FLIM).[2]

-

Versatility: The pyrene core can be chemically modified to create probes that target specific organelles or sense various analytes like ions and reactive oxygen species.

Applications in Cellular Imaging

Imaging Cellular Polarity

Changes in cellular polarity are associated with various physiological and pathological processes. Solvatochromic pyrene-based probes can map the polarity of different cellular compartments.[3][4] These probes typically feature a push-pull electronic structure that enhances their sensitivity to the dielectric constant of the environment.

Table 1: Quantitative Data for Selected Polarity-Sensitive Pyrene Probes

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |

| PA | ~400 | Varies with polarity | Live cells | |

| PK | ~400 | Varies with polarity | Live cells, Zebrafish embryo | |

| PAS Probes | Not specified | Varies with polarity | Live cells |

Experimental Protocol: Ratiometric Imaging of Cellular Polarity

This protocol describes the use of a solvatochromic pyrene probe for mapping the polarity of intracellular organelles.

Materials:

-